molecular formula C16H16N2O4 B15304307 benzyl N-[2-(4-nitrophenyl)ethyl]carbamate

benzyl N-[2-(4-nitrophenyl)ethyl]carbamate

Cat. No.: B15304307
M. Wt: 300.31 g/mol
InChI Key: CRYZSMNZLSDLBQ-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate typically involves the nucleophilic substitution reaction of benzyl chloroformate with 2-(4-nitrophenyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated reactors and in-line monitoring systems ensures consistent product quality and minimizes the environmental impact of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Aminophenyl)ethylamine.

    Reduction: Benzyl alcohol and 2-(4-nitrophenyl)ethylamine.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[2-(4-nitrophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamate linkage can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the nitrophenyl group, making it less reactive in electron transfer reactions.

    N-(4-Nitrophenyl)ethyl carbamate: Lacks the benzyl group, resulting in different lipophilicity and bioavailability properties.

    4-Nitrophenyl carbamate: Lacks the ethyl linkage, affecting its overall molecular structure and reactivity.

Uniqueness

Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate is unique due to the combination of its benzyl, nitrophenyl, and carbamate groups This unique structure imparts specific chemical reactivity, biological activity, and physicochemical properties that distinguish it from other carbamate derivatives

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

benzyl N-[2-(4-nitrophenyl)ethyl]carbamate

InChI

InChI=1S/C16H16N2O4/c19-16(22-12-14-4-2-1-3-5-14)17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9H,10-12H2,(H,17,19)

InChI Key

CRYZSMNZLSDLBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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